![molecular formula C19H20N2O5S B2491993 Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887894-59-9](/img/structure/B2491993.png)
Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "Methyl 6-acetyl-2-(2-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate" typically involves multi-step synthetic pathways. These pathways might include the formation of key intermediates, such as pyridine or thienopyridine derivatives, through processes like palladium-catalyzed C–H arylation, halogenation, and subsequent functional group transformations (Rossi et al., 2014).
Scientific Research Applications
Potential Therapeutic Agents
Research has focused on synthesizing novel molecules with potential therapeutic applications. For instance, studies have targeted the development of molecules as anti-inflammatory agents, with synthesis based on structurally related compounds known for their anti-inflammatory activity (Moloney, 2001). Additionally, compounds with the methoxysalicylamide structure have been investigated for their antidopaminergic properties, which could be relevant in the treatment of disorders such as schizophrenia (de Paulis et al., 1985).
Synthesis and Structural Studies
The synthesis of novel pyrido and thieno derivatives, including pyridothienopyrimidines and related fused systems, has been an area of interest. These efforts aim to create compounds with specific functional groups that could lead to new therapeutic agents or materials with unique properties (Bakhite et al., 2005). Research has also delved into the insecticidal activity of pyridine derivatives, demonstrating the potential of such compounds in agricultural applications (Bakhite et al., 2014).
Biological Activities and Effects
The exploration of biological activities and effects of related compounds has included studies on their potential as neuroleptic agents, with a focus on their chemistry, behavioral pharmacology, and inhibition of specific receptor bindings (de Paulis et al., 1986). Such research is crucial for understanding how these compounds interact with biological systems and their potential implications for drug development.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are important types of molecules and natural products that have been used for the treatment of various disorders in the human body .
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
Future Directions
properties
IUPAC Name |
methyl 6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-11(22)21-9-8-13-15(10-21)27-18(16(13)19(24)26-3)20-17(23)12-6-4-5-7-14(12)25-2/h4-7H,8-10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXKNLOKFWXWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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